1-(Difluoromethoxy)-3-isocyanatobenzene
Description
Significance of Isocyanate Functionality in Contemporary Organic Synthesis
The isocyanate functional group, characterized by the formula R−N=C=O, is a highly valuable reactive moiety in organic chemistry. wikipedia.org Isocyanates are powerful electrophiles, making them highly reactive toward a wide range of nucleophiles, most notably alcohols, amines, and water. wikipedia.orgyoutube.commolport.com The reaction with an alcohol yields a stable urethane (B1682113) linkage, while the reaction with an amine forms a urea (B33335) linkage. molport.comchemeurope.com This reactivity is fundamental to their widespread use, particularly in polymer chemistry for the production of polyurethanes and polyureas, which are materials with diverse applications ranging from flexible foams and durable elastomers to high-performance coatings and adhesives. youtube.commolport.compatsnap.com
Beyond polymer science, isocyanates are indispensable building blocks in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. nih.govnih.gov Their ability to participate in multicomponent reactions (MCRs) allows for the rapid assembly of complex molecular architectures from simple precursors in a single step, enhancing synthetic efficiency. nih.govrsc.org The high electrophilicity and multifunctionality of isocyanates have established them as universal building blocks for constructing complex nitrogen-containing heterocyclic compounds, which are core structures in many biologically active molecules. researchgate.net The synthesis of isocyanates is typically achieved through the phosgenation of primary amines, although other methods like the Curtius and Lossen rearrangements are also employed. wikipedia.orgchemeurope.com
Role of Fluorinated Substituents in Modulating Molecular Properties and Reactivity
The introduction of fluorine into organic molecules is a widely recognized strategy in drug discovery and materials science for fine-tuning molecular properties. nih.gov Fluorine is the most electronegative element and has a small van der Waals radius, comparable to that of hydrogen. tandfonline.com These characteristics mean that replacing a hydrogen atom with fluorine can induce significant changes in a molecule's electronic properties without causing major steric hindrance. tandfonline.combenthamscience.com
The incorporation of fluorine or fluorinated functional groups, such as the difluoromethoxy group (-OCF₂H), can profoundly influence a molecule's physicochemical and pharmacokinetic profile. researchgate.net Key benefits include:
Enhanced Metabolic Stability: Fluorine atoms can be installed at metabolically labile positions to block undesirable metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate. tandfonline.comresearchgate.net
Increased Binding Affinity: The polarity of the carbon-fluorine bond can lead to favorable interactions with biological targets, potentially increasing the potency of a therapeutic agent. tandfonline.combenthamscience.com
Modulated Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to permeate biological membranes. nih.govbenthamscience.com
Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, affecting a molecule's ionization state and bioavailability. nih.gov
Furthermore, fluorinated groups can act as bioisosteres for other common chemical groups; for instance, the CF₂ group is considered a bioisostere of an oxygen atom or a carbonyl group. researchgate.net This allows chemists to systematically modify molecules to optimize their properties for specific applications. researchgate.net
Aromatic Isocyanates as Key Building Blocks in Diverse Chemical Disciplines
Aromatic isocyanates are a specific class of isocyanates where the N=C=O group is attached to an aromatic ring. These compounds are key industrial intermediates, with methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI) being produced on a massive scale for the manufacture of polyurethanes. chemeurope.compatsnap.com The rigid nature of the aromatic ring imparts stiffness and thermal stability to the resulting polymers.
In addition to their role in materials science, aromatic isocyanates are versatile building blocks for synthesizing a wide array of complex organic molecules. rsc.org They serve as crucial starting materials or intermediates in the production of pharmaceuticals, dyes, and crop protection agents. patsnap.comnih.gov The reactivity of the isocyanate group, combined with the ability to modify the aromatic ring with other substituents, allows for the creation of a diverse library of compounds for biological screening and other research applications. Their utility in multicomponent reactions further solidifies their importance as foundational structures in modern synthetic chemistry. nih.govrsc.org
Overview of Research Directions for 1-(Difluoromethoxy)-3-isocyanatobenzene and Related Structures
This compound is a fluorinated aryl isocyanate that combines the key features discussed previously: an aromatic ring, a reactive isocyanate group, and a property-modulating difluoromethoxy substituent. This specific combination makes it a valuable research chemical and a building block for creating novel molecules with potentially enhanced properties.
Research involving this compound and its related structures primarily focuses on its synthesis and its use as an intermediate for creating more complex molecules, particularly for applications in life sciences. A common synthetic route to this isocyanate likely involves the chemical modification of precursors such as 1-(Difluoromethoxy)-3-nitrobenzene. chemscene.com This precursor can be reduced to form the corresponding amine, 3-(difluoromethoxy)aniline (B1304699), which is then converted to the target isocyanate, this compound, through a process like phosgenation. wikipedia.orgchemeurope.com
The interest in this compound is driven by the potential applications of its derivatives. For example, the precursor 3-(Difluoromethoxy)nitrobenzene has been utilized in the preparation of glucan synthase inhibitors, which have applications in the development of antifungal agents. This suggests that this compound is a key intermediate for synthesizing new bioactive candidates in agrochemical and pharmaceutical research. By reacting it with various nucleophiles, researchers can introduce the difluoromethoxy-phenyl motif into a wide range of molecular scaffolds to explore how this group influences biological activity and other key properties.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 39139-35-0 | |
| Molecular Formula | C₈H₅F₂NO₂ | uni.lu |
| Molecular Weight | 185.13 g/mol | |
| IUPAC Name | This compound | |
| Physical Form | Liquid | |
| InChIKey | WCNRANVVUWBYON-UHFFFAOYSA-N | uni.lu |
Table 2: Comparison of this compound and Phenyl Isocyanate
| Property | This compound | Phenyl Isocyanate |
| Molecular Formula | C₈H₅F₂NO₂ | C₇H₅NO |
| Molecular Weight | 185.13 g/mol | 119.12 g/mol nih.gov |
| Key Substituent | -OCF₂H | -H |
| Boiling Point | Not available | 158-168 °C iloencyclopaedia.org |
| Physical Form | Liquid | Colorless Liquid nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(difluoromethoxy)-3-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2/c9-8(10)13-7-3-1-2-6(4-7)11-5-12/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNRANVVUWBYON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585486 | |
| Record name | 1-(Difluoromethoxy)-3-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39139-35-0 | |
| Record name | 1-(Difluoromethoxy)-3-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(difluoromethoxy)-3-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Strategic Synthesis of 1 Difluoromethoxy 3 Isocyanatobenzene and Its Analogs
Established Methodologies for Aryl Isocyanate Formation
The conversion of an aromatic amine or its precursor to an isocyanate is a cornerstone of industrial and laboratory organic synthesis. Several classical and modern methods are employed for this transformation, each with its own set of advantages and limitations.
Phosgenation and Non-Phosgenation Routes from Amines
The most traditional and widely used industrial method for the synthesis of isocyanates is the reaction of a primary amine with phosgene (B1210022) (COCl₂). This process, known as phosgenation, is highly efficient but involves the use of extremely toxic phosgene gas, necessitating stringent safety precautions. google.com The reaction typically proceeds by reacting the corresponding aniline (B41778), in this case, 3-(difluoromethoxy)aniline (B1304699), with phosgene or a phosgene equivalent like triphosgene. google.comnist.gov Non-phosgenation routes are gaining increasing attention due to the hazards associated with phosgene. These methods often involve the reaction of the amine with other carbonyl sources. One such approach is the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis to yield the isocyanate. wikipedia.org
| Reagent/Method | Starting Material | Product | Key Features |
| Phosgene (COCl₂) | 3-(Difluoromethoxy)aniline | 1-(Difluoromethoxy)-3-isocyanatobenzene | High yield, industrial standard, uses highly toxic reagent. google.com |
| Triphosgene | 3-(Difluoromethoxy)aniline | This compound | Safer solid alternative to phosgene, but still generates phosgene in situ. google.comnist.gov |
| Diorganocarbonate | 3-(Difluoromethoxy)formanilide | This compound | Phosgene-free route, involves thermolysis. wikipedia.org |
Table 1: Phosgenation and Non-Phosgenation Routes to this compound
Curtius, Hofmann, and Lossen Rearrangements as Synthetic Pathways
Rearrangement reactions provide powerful phosgene-free alternatives for the synthesis of isocyanates from carboxylic acid derivatives.
The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate and nitrogen gas. organic-chemistry.orggoogle.com The required acyl azide can be prepared from the corresponding carboxylic acid, 3-(difluoromethoxy)benzoic acid, by first converting it to the acyl chloride and then reacting with an azide salt. google.com Alternatively, one-pot procedures using reagents like diphenylphosphoryl azide (DPPA) can directly convert the carboxylic acid to the isocyanate. google.com The reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.org
The Hofmann rearrangement transforms a primary amide into a primary amine with one less carbon atom via an isocyanate intermediate. google.com This reaction is typically carried out by treating the amide, in this case, 3-(difluoromethoxy)benzamide, with bromine in a basic solution. google.com The isocyanate intermediate can be trapped to afford the desired product.
The Lossen rearrangement is the conversion of a hydroxamic acid or its derivatives into an isocyanate. beilstein-journals.org This reaction can be initiated by heat or base and proceeds through a concerted rearrangement. beilstein-journals.org The starting material, 3-(difluoromethoxy)benzohydroxamic acid, would be required for this pathway.
| Rearrangement | Starting Material | Intermediate | Key Reagents/Conditions |
| Curtius | 3-(Difluoromethoxy)benzoyl azide | Isocyanate | Heat, inert solvent. organic-chemistry.orggoogle.com |
| Hofmann | 3-(Difluoromethoxy)benzamide | Isocyanate | Br₂, NaOH. google.com |
| Lossen | 3-(Difluoromethoxy)benzohydroxamic acid | Isocyanate | Heat or base. beilstein-journals.org |
Table 2: Rearrangement Pathways to this compound
Oxidation of Isonitriles
The oxidation of isonitriles (isocyanides) presents another route to isocyanates. cas.cn This transformation can be achieved using various oxidizing agents. While this method is conceptually straightforward, the synthesis and handling of the precursor, 1-(difluoromethoxy)-3-isocyanobenzene, would be a necessary preceding step. The radical addition of various groups to isocyanides is a well-studied area, suggesting the potential for diverse functionalization. acs.orgnih.gov
Decarboxylative Isocyanation Approaches
Decarboxylative cross-coupling reactions have emerged as a powerful tool in organic synthesis. While direct decarboxylative isocyanation of aromatic carboxylic acids is not a widely established method, related decarboxylative functionalizations of benzoic acids are known. wikipedia.orgorganic-chemistry.orgresearchgate.net These reactions often proceed via radical intermediates generated from the carboxylic acid. organic-chemistry.org The development of a direct decarboxylative isocyanation of 3-(difluoromethoxy)benzoic acid would represent a novel and atom-economical approach to the target molecule.
Introduction of the Difluoromethoxy Moiety in Aromatic Systems
The difluoromethoxy group (-OCF₂H) is a key pharmacophore that can significantly modulate the physicochemical properties of a molecule. researchgate.netrsc.org Its introduction into an aromatic ring can be achieved through various methods, with radical difluoromethoxylation being a particularly promising strategy.
Radical Difluoromethoxylation of Arenes
Recent advances have led to the development of catalytic methods for the direct C-H difluoromethoxylation of arenes. chemistryviews.org These methods often employ a redox-active difluoromethoxylating reagent and a photocatalyst. chemistryviews.org The reaction proceeds via the generation of a difluoromethoxy radical (•OCF₂H), which then adds to the aromatic ring. chemistryviews.org This approach is attractive for its operational simplicity and mild reaction conditions, proceeding at room temperature. chemistryviews.org For the synthesis of this compound, this would involve the direct difluoromethoxylation of phenyl isocyanate. However, controlling the regioselectivity of such a reaction on a substituted benzene (B151609) ring can be a challenge.
| Method | Reagent | Catalyst | Key Features |
| Radical Difluoromethoxylation | Redox-active OCF₂H reagent | Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂) | Direct C-H functionalization, mild conditions, potential for late-stage introduction. chemistryviews.org |
Table 3: Radical Difluoromethoxylation for the Synthesis of Difluoromethoxyarenes
Visible-Light Photoredox Catalysis for O-CF2H Bond Formation
Visible-light photoredox catalysis has emerged as a powerful and mild method for forming carbon-fluorine bonds, including the O-CF2H group. rsc.orgmdpi.com This technique utilizes a photocatalyst, such as iridium or ruthenium complexes, that absorbs visible light to initiate a single-electron transfer (SET) process. nih.govnih.gov This process can generate a difluoromethyl radical (•CF2H) from a suitable precursor.
A notable example involves the use of fac-[Ir(ppy)3] (ppy=2-pyridylphenyl) as a photocatalyst. nih.govnih.gov Upon irradiation with visible light, the excited photocatalyst can reduce a difluoromethyl source, like N-tosyl-S-difluoromethyl-S-phenylsulfoximine (Hu's reagent), to generate the •CF2H radical. nih.govnih.gov This radical can then be trapped by a phenol (B47542) to form the desired aryl difluoromethyl ether. This method is advantageous due to its mild reaction conditions and high functional group tolerance. nih.govnih.gov
The general mechanism proceeds as follows:
The photocatalyst absorbs light and is excited to a higher energy state.
The excited photocatalyst transfers an electron to the difluoromethyl source, generating a •CF2H radical.
The phenol is deprotonated to a phenoxide, which then reacts with the •CF2H radical.
Subsequent steps lead to the formation of the O-CF2H bond and regeneration of the photocatalyst.
This approach allows for the direct installation of the difluoromethoxy group onto a phenolic precursor of what will become the this compound backbone.
Decarboxylative Methods for Difluorocarbene Generation in Ether Synthesis
Decarboxylative methods provide an alternative route to generate difluorocarbene (:CF2), a key intermediate for the synthesis of aryl difluoromethyl ethers. atlasofscience.org These methods typically involve the thermal or chemically induced loss of carbon dioxide from a suitable precursor.
One effective difluorocarbene precursor is difluoromethylene phosphobetaine (Ph3P+CF2CO2−, PDFA). atlasofscience.org This stable, crystalline solid can generate difluorocarbene upon heating through decarboxylation. atlasofscience.orgrsc.org The generated :CF2 can then react with a phenol to form the corresponding aryl difluoromethyl ether. nih.gov A key advantage of using PDFA is that the reaction often proceeds under neutral conditions, avoiding the need for a base which can be incompatible with sensitive functional groups. atlasofscience.org
The reaction of a phenol with difluorocarbene generated from decarboxylation is believed to proceed via the insertion of :CF2 into the O-H bond of the phenol. nih.gov This involves the nucleophilic attack of the phenoxide on the electrophilic difluorocarbene.
Another approach is the Hofer-Moest reaction, which involves the electrochemical oxidation of a carboxylate to generate a carbocation, which can then be intercepted by an alcohol. blogspot.com While historically limited, recent advancements have expanded its scope for creating hindered ether bonds. blogspot.comnih.gov
Late-Stage Functionalization Strategies for Aryl Difluoromethyl Ethers
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves introducing key functional groups into a complex molecule at a late step in the synthesis. researchgate.net This approach avoids the need for de novo synthesis and allows for rapid diversification of molecular scaffolds. nih.govresearchgate.net
For the synthesis of aryl difluoromethyl ethers, LSF can be applied to introduce the OCF2H group onto a pre-existing aromatic core that already contains other necessary functionalities or can be easily converted to them. For example, a phenol-containing intermediate can be converted to the corresponding aryl difluoromethyl ether using methods described previously, such as those involving difluorocarbene insertion or photoredox catalysis. nih.gov
Several reagents have been developed for the late-stage introduction of the difluoromethyl group. rsc.org These can be broadly categorized based on the type of reaction:
Nucleophilic Difluoromethylation: Reagents that deliver a nucleophilic "CF2H-" equivalent.
Electrophilic Difluoromethylation: Reagents that deliver an electrophilic "CF2H+" equivalent.
Radical Difluoromethylation: Reagents that generate the •CF2H radical. rsc.org
A common strategy involves the conversion of a phenol to its corresponding aryl difluoromethyl ether. For instance, diethyl bromodifluoromethylphosphonate has been used to generate difluorocarbene for this transformation. nih.gov Another approach involves the copper-mediated coupling of aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation to yield the difluoromethylarene. rsc.org
Integrated Synthetic Approaches for this compound
Sequential Functionalization Strategies
In a sequential approach, the functional groups are introduced one after the other onto the benzene ring. A plausible route would involve the initial synthesis of 3-aminophenol (B1664112). This intermediate can then be subjected to a difluoromethylation reaction to form 3-(difluoromethoxy)aniline. The final step would be the conversion of the amino group to an isocyanate group, a transformation that can be achieved using phosgene or a phosgene equivalent like triphosgene.
Alternatively, one could start with a nitro-substituted phenol, perform the difluoromethylation, reduce the nitro group to an amine, and then form the isocyanate. The choice of the specific sequence depends on the compatibility of the functional groups with the reaction conditions of each step.
Convergent Synthesis Routes
Convergent synthesis involves the preparation of two or more fragments of the target molecule separately, which are then joined together in the final steps. For this compound, a convergent approach is less direct but could be advantageous for creating analogs. For instance, a difluoromethoxylated building block could be coupled with a separate fragment containing the isocyanate precursor. However, for the specific target molecule, a sequential strategy is generally more straightforward.
Blocked Isocyanate Precursors in Controlled Synthesis
Isocyanates are highly reactive compounds, which can present challenges in synthesis and storage. enpress-publisher.com To circumvent these issues, blocked isocyanates are often used. wikipedia.org A blocked isocyanate is a derivative where the isocyanate group is temporarily protected by reacting it with a "blocking agent." enpress-publisher.comwikipedia.org This renders the isocyanate inert under ambient conditions. wikipedia.org The original isocyanate can be regenerated by heating, which causes the blocking group to be released. enpress-publisher.comwikipedia.org
Common blocking agents include phenols, oximes (like methyl ethyl ketoxime, MEKO), and caprolactam. enpress-publisher.comwikipedia.orgresearchgate.net The temperature at which the deblocking occurs depends on the specific blocking agent used. wikipedia.org For example, MEKO-blocked isocyanates typically deblock at around 135 °C, while phenol-blocked isocyanates deblock at approximately 150 °C. wikipedia.org Phenols with electron-withdrawing groups can deblock at significantly lower temperatures. rsc.org
In the context of synthesizing this compound, using a blocked isocyanate precursor could be beneficial. For instance, one could synthesize a blocked version of 3-isocyanatophenol (B3050034) and then perform the difluoromethylation reaction. However, the stability of the blocked isocyanate under the difluoromethylation conditions would be a critical consideration. More commonly, a precursor like 3-aminophenol would be difluoromethylated first, and then the resulting 3-(difluoromethoxy)aniline would be converted to the isocyanate, which could then be blocked if desired for formulation purposes. paint.org
The use of blocked isocyanates is particularly prevalent in applications like coatings and adhesives, where one-component systems with a long shelf life are desired. wikipedia.orgpaint.org The curing process is then initiated by heating to the deblocking temperature. enpress-publisher.com
Data Tables
Table 1: Common Blocking Agents for Isocyanates and Their Approximate Deblocking Temperatures
| Blocking Agent | Deblocking Temperature (°C) | Reference |
| Sodium bisulfite | 85 | wikipedia.org |
| Diethyl malonate | 110 | wikipedia.org |
| 3,5-Dimethylpyrazole | 115 | wikipedia.org |
| Methyl ethyl ketoxime (MEKO) | 135 | wikipedia.org |
| Phenol | 150 | wikipedia.org |
| Caprolactam | 170 | wikipedia.org |
| 2-chloro-4-nitrophenol | 65 | rsc.org |
Table 2: Selected Reagents for Late-Stage Difluoromethylation
| Reagent | Reagent Type | Application | Reference |
| N-tosyl-S-difluoromethyl-S-phenylsulfoximine (Hu's reagent) | Radical Precursor | Photoredox catalysis | nih.govnih.gov |
| Ph3P+CF2CO2− (PDFA) | Carbene Precursor | Decarboxylative difluoromethylation | atlasofscience.org |
| Diethyl bromodifluoromethylphosphonate | Carbene Precursor | O-H insertion | nih.gov |
| Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate | Nucleophilic | Copper-catalyzed cross-coupling | rsc.org |
Reaction Mechanisms and Reactivity Profile of 1 Difluoromethoxy 3 Isocyanatobenzene
Fundamental Electrophilic Reactivity of the Isocyanate Group
The isocyanate functional group (–N=C=O) is inherently electrophilic. wikipedia.orgsemanticscholar.org This reactivity stems from the electronic structure of the group, where the central carbon atom is bonded to two highly electronegative atoms, nitrogen and oxygen. patsnap.com These atoms exert a strong electron-withdrawing effect, creating a significant partial positive charge on the carbon atom. semanticscholar.orgpatsnap.com This electron deficiency makes the isocyanate carbon a prime target for nucleophilic attack. youtube.com
Consequently, isocyanates readily react with a wide array of nucleophiles, including alcohols, amines, and water. wikipedia.orgyoutube.com The general mechanism involves the addition of a nucleophile to the electrophilic carbon of the isocyanate group. researchgate.net This high reactivity is a cornerstone of isocyanate chemistry and is fundamental to its use in the synthesis of various organic compounds, most notably polyurethanes. patsnap.comyoutube.com
Influence of the Difluoromethoxy Substituent on Aromatic Ring and Isocyanate Reactivity
The difluoromethoxy group is characterized as a moderately electron-withdrawing substituent. nuph.edu.ua Its electronic influence is a combination of two opposing effects: a strong inductive effect and a weaker resonance effect.
Inductive Effect (-I): The two fluorine atoms, being highly electronegative, strongly pull electron density away from the methoxy (B1213986) carbon, and this effect is transmitted through the oxygen atom to the aromatic ring. lumenlearning.comlibretexts.org This inductive withdrawal deactivates the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution. libretexts.org
Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the π-system of the aromatic ring. However, the potent inductive pull of the attached fluorine atoms diminishes the electron-donating capacity of the oxygen, making this resonance effect weaker compared to a standard methoxy group.
The net result is that the difluoromethoxy group acts as an electron-withdrawing group, reducing the electron density of the aromatic ring. Resonance structures illustrate that this withdrawal is most pronounced at the ortho and para positions relative to the substituent.
Substituents on the aromatic ring of an aryl isocyanate directly influence the reactivity of the isocyanate group. Electron-withdrawing groups enhance the electrophilicity of the isocyanate carbon. semanticscholar.orgrsc.org
In the case of 1-(Difluoromethoxy)-3-isocyanatobenzene, the electron-withdrawing nature of the difluoromethoxy group further increases the partial positive charge on the isocyanate carbon. This heightened electrophilicity makes the molecule more reactive towards nucleophiles compared to unsubstituted phenyl isocyanate or isocyanates bearing electron-donating groups. rsc.org This enhanced reactivity leads to faster reaction rates in nucleophilic addition reactions.
Nucleophilic Addition Reactions at the Isocyanate Carbon
The primary reactions of this compound involve the nucleophilic addition of various compounds to the electrophilic carbon of the isocyanate group.
Isocyanates react with alcohols to form carbamates, commonly known as urethanes. wikipedia.orgkuleuven.be This reaction is a cornerstone of polyurethane chemistry. When this compound reacts with an alcohol, the oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the isocyanate carbon. This is typically followed by a proton transfer to the nitrogen atom to yield the stable urethane (B1682113) product. rsc.orgvaia.com The reaction with diols or polyols can lead to the formation of polyurethane polymers. wikipedia.orgeurekalert.org
Table 1: Urethane Formation Reaction
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound | Alcohol (R-OH) | 3-(Difluoromethoxy)phenyl carbamate (B1207046) | Nucleophilic Addition |
The reaction between an isocyanate and an amine is a rapid and efficient method for the synthesis of substituted ureas. wikipedia.org Primary and secondary amines are potent nucleophiles that readily attack the isocyanate carbon, leading to the formation of a stable urea (B33335) linkage. wikipedia.orgnih.gov This reaction is generally faster than the corresponding reaction with alcohols due to the greater nucleophilicity of the amine nitrogen compared to the alcohol oxygen. researchgate.net The reaction of this compound with an amine results in the formation of a N,N'-disubstituted urea derivative. asianpubs.org
Table 2: Urea Formation Reaction
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound | Amine (R-NH₂) | 1-(3-(Difluoromethoxy)phenyl)-3-alkyl/arylurea | Nucleophilic Addition |
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| Phenyl isocyanate |
| Urethane |
| Urea |
| 3-(Difluoromethoxy)phenyl carbamate |
Cycloaddition Chemistry Involving Isocyanates
The isocyanate functionality is a versatile component in cycloaddition reactions, capable of participating as a dienophile or as a 1,3-dipole equivalent, leading to the formation of various heterocyclic structures. researchgate.netresearchgate.netrsc.orgresearchgate.net These reactions are fundamental in synthetic organic chemistry for building molecular complexity. researchgate.netmdpi.com
Isocyanates can react with dienes in Diels-Alder type reactions and are known to undergo [3+2] cycloadditions. researchgate.netresearchgate.netwikipedia.org For instance, isocyanates can react with aza-oxyallyl cations in a [3+2] cycloaddition to form valuable spirocyclic γ-lactam architectures. researchgate.net They can also serve as uncharged 1,3-dipole equivalents, which, unlike conventional 1,3-dipoles, form zwitterionic cycloadducts that can be further manipulated. researchgate.netresearchgate.net The electrophilicity of the central carbon in the isocyanate group, which is enhanced by electron-withdrawing substituents on the aryl ring, makes it susceptible to attack by nucleophiles, a key step in many of these cycloaddition pathways. rsc.org The difluoromethoxy group on the aromatic ring of this compound is expected to enhance this electrophilicity.
Furthermore, isocyanides can undergo formal [4+1] cycloaddition reactions with various electrophilic substrates, including vinyl isocyanates, to produce a diverse range of five-membered heterocycles like pyrroles, imidazoles, and oxazoles. rsc.org The scope of these reactions highlights the broad utility of the isocyanate group in constructing heterocyclic systems.
Polymerization and Oligomerization Pathways
The isocyanate group is a key functional group in polymerization chemistry, particularly in the synthesis of polyurethanes. The presence of the fluorinated methoxy group can impart unique properties to the resulting polymers.
Aryl isocyanates can undergo homopolymerization, often through cyclization reactions. For example, they can trimerize to form stable isocyanurate rings, a reaction that is a cornerstone in the production of polyisocyanurate (PIR) resins, which are valued for their thermal insulation properties. wikipedia.org This trimerization is a type of cyclization polymerization. Additionally, isocyanates can dimerize to form uretdiones. google.com The homopolymerization of isocyanates can be catalyzed to produce polymers with a high content of uretdione groups, which can influence the final properties of the material. google.com
The copolymerization of aryl isocyanates with other monomers is a widely used method to produce a variety of polymers, most notably polyurethanes. This typically involves the reaction of a diisocyanate with a diol or polyol. wikipedia.orgnoaa.gov While this compound is a monoisocyanate, its principles of reactivity are illustrative. It can react with nucleophiles like alcohols to form urethanes and with amines to form ureas. wikipedia.org
A significant development is the quasi-living anionic copolymerization of aryl isocyanates with epoxides, which allows for the synthesis of polyurethanes with narrow molecular weight distributions and well-defined end groups. nih.govscispace.com This chain-growth approach offers greater control over the polymer architecture compared to traditional step-growth polymerization. nih.gov The use of fluorinated monomers, such as those derived from this compound, in copolymerizations can lead to materials with desirable properties like thermal and chemical resistance, low surface energy, and specific optical properties. acs.orgresearchgate.net
Controlled radical polymerization (CRP) techniques are revolutionary methods for producing well-defined fluorinated copolymers with precise architectures. acs.org These techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), have been successfully applied to various fluorinated monomers, including styrenics, (meth)acrylates, and fluoroalkenes. acs.orgresearchgate.netthieme-connect.com
ATRP is a robust method for polymerizing vinyl, styrenic, and acrylic monomers under mild conditions. researchgate.net
RAFT polymerization is versatile and applicable to a wide range of functional monomers. acs.org The direct RAFT polymerization of monomers containing unprotected isocyanate groups has been reported, requiring specific conditions like a neutral chain transfer agent and low temperatures to achieve controlled polymerization. rsc.org
NMP is another effective technique for controlling the polymerization of fluorinated styrenic and acrylic monomers. acs.orgresearchgate.net
Organometallic-mediated radical polymerization (OMRP) has emerged as a promising technique for the controlled polymerization of certain monomers, leading to well-defined fluorinated copolymers. advancedsciencenews.com
These CRP methods enable the synthesis of fluoropolymers with specific architectures like block, graft, and star polymers, which can have applications as thermoplastic elastomers, in fuel cells, and as surfactants. acs.orgacs.org
Pathways Involving the Difluoromethoxy Group
The difluoromethoxy (-OCF₂H) group, while generally stable, can influence the reactivity of the aromatic ring and, in some cases, participate in reactions. The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, making the hydrogen atom acidic and capable of acting as a hydrogen bond donor. nih.govresearchgate.net This property can affect the molecule's interactions and reactivity.
The -OCF₂H group is considered a lipophilic and metabolically stable bioisostere for other functional groups like hydroxyl or thiol groups in medicinal chemistry. nih.govresearchgate.net While direct reactions involving the cleavage of the C-F or C-O bonds of the difluoromethoxy group are not common under typical synthetic conditions, its electronic influence on the aromatic ring is significant. It acts as a moderate electron-withdrawing substituent, which can direct the regioselectivity of electrophilic aromatic substitution reactions. nuph.edu.ua
Recent research has explored the generation of ArCF₂⁻ synthons from ArCF₂H compounds, which can then react with various electrophiles. acs.org This indicates that under specific conditions (e.g., using a strong base), the difluoromethyl proton can be abstracted, opening up pathways for further functionalization.
Stability and Side Reactions under Various Conditions
The stability of this compound is influenced by the reactivity of its isocyanate group. Isocyanates are susceptible to reaction with nucleophiles, including water. The reaction with water leads to the formation of an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. wikipedia.orgnoaa.gov This amine can then react with another isocyanate molecule to form a urea derivative. wikipedia.org
Under conditions of excess isocyanate, further side reactions can occur. The urethane linkage formed from the reaction with an alcohol can react with another isocyanate to form an allophanate. researchgate.net Similarly, the urea linkage can react with another isocyanate to form a biuret. researchgate.net These side reactions can lead to cross-linking in polymer systems. researchgate.net
Interactive Data Tables
Table 1: Reactivity of the Isocyanate Group
| Reaction Type | Reactant | Product | Significance |
| Nucleophilic Addition | Alcohols (R-OH) | Urethane | Basis of polyurethane chemistry. wikipedia.org |
| Nucleophilic Addition | Amines (R-NH₂) | Urea | Formation of polyureas. wikipedia.org |
| Nucleophilic Addition | Water (H₂O) | Amine + CO₂ | A common side reaction, can lead to urea formation. wikipedia.orgnoaa.gov |
| Cycloaddition | Dienes | Heterocyclic compounds | Diels-Alder type reactions. wikipedia.org |
| Cycloaddition | 1,3-Dipoles | Five-membered heterocycles | Huisgen 1,3-dipolar cycloadditions. ethz.ch |
| Self-Reaction | Isocyanate | Isocyanurate (trimer) | Forms stable cross-linked structures. wikipedia.org |
| Self-Reaction | Isocyanate | Uretdione (dimer) | Another pathway for isocyanate dimerization. google.com |
Table 2: Controlled Radical Polymerization (CRP) of Fluorinated Monomers
| CRP Technique | Monomer Types | Key Features | Resulting Architectures |
| ATRP | Styrenics, (meth)acrylates | Robust, mild conditions. researchgate.net | Well-defined (co)polymers. acs.org |
| RAFT | Wide range of functional monomers | High tolerance for functional groups. acs.org | Block, graft, star polymers. acs.org |
| NMP | Styrenics, (meth)acrylates | Effective for specific monomers. acs.orgresearchgate.net | Controlled polymer chains. acs.org |
| OMRP | Vinyl acetate, some methacrylates | Good control for specific monomers. advancedsciencenews.com | Alternating and block copolymers. advancedsciencenews.com |
Susceptibility to Moisture and Catalysis
The isocyanate group is well-known for its susceptibility to nucleophilic attack, particularly by compounds containing active hydrogen atoms, such as water. This reactivity is a critical consideration in the handling and application of isocyanates.
Reaction with Water (Hydrolysis):
The reaction of an isocyanate with water proceeds in a stepwise manner to ultimately form a symmetric urea and carbon dioxide. Initially, the isocyanate reacts with water to form an unstable carbamic acid intermediate. This intermediate then readily decomposes to yield an amine and carbon dioxide. The newly formed amine is highly reactive and quickly attacks another molecule of the isocyanate to produce a stable, symmetrically disubstituted urea.
Step 1: Carbamic Acid Formation R-N=C=O + H₂O → [R-NH-COOH] (Isocyanate + Water → Carbamic Acid)
Step 2: Decomposition to Amine [R-NH-COOH] → R-NH₂ + CO₂ (Carbamic Acid → Amine + Carbon Dioxide)
Step 3: Urea Formation R-NH₂ + R-N=C=O → R-NH-C(=O)-NH-R (Amine + Isocyanate → Symmetrical Urea)
For this compound, this reaction would lead to the formation of 1,3-bis(3-(difluoromethoxy)phenyl)urea. The difluoromethoxy group, being strongly electron-withdrawing, is expected to increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity towards nucleophiles like water.
Catalysis:
The reactions of isocyanates are often accelerated by catalysts. The hydrolysis reaction, in particular, can be catalyzed by both acids and bases.
Base Catalysis: Tertiary amines and organometallic compounds (e.g., dibutyltin (B87310) dilaurate) are common catalysts for isocyanate reactions. They function by activating the isocyanate group or the nucleophile, facilitating the reaction. The general mechanism for base-catalyzed hydrolysis involves the formation of a complex between the catalyst and the isocyanate, making the carbonyl carbon more susceptible to attack by water.
Acid Catalysis: In the presence of an acid, the isocyanate oxygen can be protonated, which increases the electrophilic character of the carbonyl carbon and accelerates the nucleophilic attack by water.
The specific kinetics and catalytic efficiency for this compound would require experimental determination. However, the general principles of isocyanate catalysis are expected to apply.
| Reactant | Product(s) | Conditions | Catalyst (if any) |
| This compound + Water | 1,3-bis(3-(difluoromethoxy)phenyl)urea + Carbon Dioxide | Ambient | None (uncatalyzed), or with acid/base catalysts |
Intramolecular Cyclization Possibilities
The potential for intramolecular cyclization in this compound itself is limited due to the lack of a suitably positioned internal nucleophile that can react with the isocyanate group. However, derivatives of this compound, where a nucleophilic group is introduced at the ortho (2- or 4-) position relative to the isocyanate, could undergo intramolecular cyclization reactions to form various heterocyclic structures.
For a hypothetical ortho-substituted derivative, such as 2-amino-1-(difluoromethoxy)-3-isocyanatobenzene, an intramolecular reaction would be highly probable. The amine nucleophile would readily attack the adjacent isocyanate electrophile to form a six-membered heterocyclic ring, specifically a quinazoline-2,4-dione derivative after tautomerization.
Hypothetical Intramolecular Cyclization:
Reactant: 2-Amino-1-(difluoromethoxy)-3-isocyanatobenzene (hypothetical)
Reaction: Intramolecular nucleophilic attack of the amino group on the isocyanate group.
Product: A difluoromethoxy-substituted quinazoline-2,4-dione derivative.
Advanced Applications and Functional Material Design
Polyurethane and Polyurethane Derivative Synthesis
The isocyanate moiety is a cornerstone of polyurethane chemistry, reacting with polyols to form the characteristic urethane (B1682113) linkages. The incorporation of fluorine, as in 1-(difluoromethoxy)-3-isocyanatobenzene, allows for the creation of specialized fluorinated polyurethanes with tailored properties.
Fluorinated polyurethanes (FPUs) represent a superior class of polymers that amalgamate the structural benefits of polyurethanes with the unique attributes of fluoropolymers. mdpi.com The synthesis of FPUs can involve fluorinated diisocyanates, fluorinated diols, or chain extenders. mdpi.comresearchgate.net Using a fluorinated diisocyanate such as this compound introduces fluorine atoms directly into the hard segment of the polymer backbone. This strategic placement can significantly enhance the material's performance characteristics.
Key enhancements provided by fluorination include:
High Thermal Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~485 kJ/mol), imparting superior thermal resistance to the polymer matrix compared to conventional C-H bonds (~413 kJ/mol). researchgate.net
Excellent Chemical Resistance: The electronegative fluorine atoms create a tight shield around the polymer chain, protecting it from attack by acids, alkalis, and organic solvents. mdpi.com
Unique Surface Properties: Fluorinated segments tend to migrate to the polymer-air interface, creating a low-energy surface that exhibits hydrophobicity and oleophobicity (water and oil repellency). nsf.gov
Research has demonstrated the synthesis of FPUs from various fluorinated monomers, including fluorinated diols and diisocyanates, to create materials for coatings, films, and elastomers with these advanced properties. nsf.govepa.gov The synthesis is typically carried out using catalysts like dibutyltin (B87310) dilaurate (DBTDL) to manage the reactivity of the isocyanate groups, particularly with aliphatic isocyanates which are less reactive than aromatic ones. researchgate.netscispace.com
While this compound is a key component for traditional FPU synthesis, the field of polymer chemistry is increasingly exploring non-isocyanate polyurethane (NIPU) methodologies. This shift is primarily driven by the high toxicity associated with isocyanate precursors. eurekalert.org NIPU synthesis offers a safer, more environmentally friendly route to polyurethanes.
Recent breakthroughs have shown the successful synthesis of NIPUs, including fluorinated versions, without using isocyanates. One novel method involves the reaction of fluorinated carbonates with diamines. eurekalert.org This approach avoids toxic inputs and can proceed without solvents or catalysts, yielding high-quality, transparent polyurethanes with high molecular weight. eurekalert.org While this method does not use this compound directly, it highlights a parallel and innovative trend in polymer science. The development of NIPUs is relevant as it represents an alternative pathway to creating high-performance materials, including those with fluorine-imparted properties, thereby contributing to a more sustainable chemical industry. eurekalert.org
The difluoromethoxy (-OCF₂H) group, a defining feature of this compound, has a profound impact on the final properties of the polymers it is incorporated into.
Hydrophobicity: The presence of fluorine is a primary driver of hydrophobicity. Fluorinated segments lower the surface energy of the material, causing water to bead up rather than spread. mdpi.com Studies on polyurethane elastomers modified with fluorine-containing segments show a significant increase in the water contact angle, a direct measure of hydrophobicity. researchgate.netmdpi.com For instance, incorporating polysiloxanes with fluorinated groups can increase the water contact angle of polyurethane films to over 115°. researchgate.net The strategic addition of fluorinated nanoparticles or polymer segments can even lead to superhydrophobic surfaces (contact angle > 150°). mdpi.com
| Property | Typical Non-Fluorinated Polyurethane | Typical Fluorinated Polyurethane (FPU) | Governing Factor |
|---|---|---|---|
| Water Contact Angle | 70° - 90° | >90°, often reaching 115° or more researchgate.net | Low surface energy from fluorine atoms mdpi.com |
| Thermal Decomposition Temp (TGA) | ~300-350 °C | Increased by 10-50 °C or more researchgate.net | High C-F bond energy (~485 kJ/mol) researchgate.net |
| Solvent Resistance | Moderate | High mdpi.com | Chemical inertness and shielding effect of fluorine mdpi.com |
Role in Medicinal Chemistry and Drug Discovery
The distinct chemical functionalities of this compound make it a valuable scaffold for the rational design of new therapeutic agents. beilstein-journals.orgnih.gov Both the isocyanate group and the difluoromethoxy group play critical roles in modern drug discovery.
The isocyanate group (-N=C=O) is a highly reactive electrophile that can be strategically employed in the synthesis of bioactive molecules. nih.gov Its primary utility lies in its reaction with nucleophiles, such as amines and alcohols, to form urea (B33335) and carbamate (B1207046) linkages, respectively. These linkages are common structural motifs in many approved drugs.
The design of bioactive molecules often involves creating a library of related compounds to study structure-activity relationships (SAR). nih.gov An isocyanate derivative like this compound can serve as a key intermediate. For example, it can be reacted with various amines (R-NH₂) to produce a series of 1-aryl-3-alkyl/aryl ureas. This approach allows medicinal chemists to systematically modify a lead compound to optimize its interaction with a biological target, such as an enzyme or receptor. researchgate.net An example of this synthetic utility is the reaction of 2-chloroacetylisocyanate with an aniline (B41778) derivative to form a urea, which is then used to synthesize a more complex bioactive molecule. nih.gov
The difluoromethoxy (-OCF₂H) group is recognized in medicinal chemistry as a privileged structural motif due to its ability to act as a bioisostere and favorably modulate a drug candidate's properties. nih.gov A bioisostere is a chemical substituent that can replace another group within a molecule without significantly altering its primary biological activity, while potentially improving its pharmacokinetic or pharmacodynamic profile. princeton.edu
The -OCF₂H group is often considered a bioisostere of the hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) group. researchgate.netresearchgate.net Its incorporation can lead to several key improvements:
Enhanced Metabolic Stability: The C-F bonds are highly resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically vulnerable methoxy or benzylic group with a difluoromethoxy group can block a key metabolic pathway, thereby increasing the drug's half-life and bioavailability. nih.govacs.org
Hydrogen Bond Donor Capability: Unlike the -OCF₃ group, the hydrogen atom in the -OCF₂H group can act as a weak hydrogen bond donor. researchgate.netacs.org This can introduce new, favorable interactions with the target protein's binding pocket, potentially increasing potency. acs.org
Conformational Control: The steric and electronic properties of the difluoromethoxy group can influence the preferred conformation of a molecule, which can be critical for optimal binding to its biological target. researchgate.net
The strategic replacement of existing functional groups with a difluoromethoxy moiety is a widely used tactic in drug discovery to enhance the ADME properties of lead compounds and improve their chances of clinical success. princeton.edu
| Property | -OH (Hydroxyl) | -OCH₃ (Methoxy) | -OCF₂H (Difluoromethoxy) | Impact in Drug Design |
|---|---|---|---|---|
| Lipophilicity (LogP contribution) | Low (Hydrophilic) | Moderate | Moderate-High nih.govresearchgate.net | Fine-tunes solubility and membrane permeability. |
| Metabolic Stability | Prone to oxidation/conjugation | Prone to O-demethylation | High resistance to metabolism nih.gov | Increases drug half-life and bioavailability. |
| H-Bonding | Strong Donor/Acceptor | Acceptor | Weak Donor / Acceptor researchgate.netacs.org | Can introduce novel binding interactions. |
| pKa | ~16-18 (as alcohol) | N/A | More acidic C-H proton | Influences electronic character and interactions. |
Synthesis of Advanced Pharmaceutical Intermediates
The isocyanate functional group is highly reactive toward nucleophiles like amines and alcohols, making this compound a key reagent for constructing the urea or carbamate linkages that are central to many biologically active compounds. A significant application of this is in the synthesis of kinase inhibitors, a class of drugs that target protein kinases to interfere with cancer cell signaling pathways. nih.govresearchgate.net
A prominent example is the potential synthesis of analogues of Sorafenib, an oral multi-kinase inhibitor used in cancer therapy. nih.gov Sorafenib's structure features a bi-aryl urea core. nih.gov The urea bond in such molecules is typically formed through the reaction of an aromatic isocyanate with a corresponding aromatic amine. researchgate.netgoogle.com
By employing this compound as a key reactant, novel analogues of Sorafenib can be synthesized. For instance, it can be reacted with an amine precursor, such as 4-(4-aminophenoxy)-N-methylpicolinamide, to generate a new urea-based molecule. This synthetic strategy allows for the introduction of the difluoromethoxy group into the inhibitor's structure, which can modulate its biological and pharmacological properties. nih.govnih.gov The synthesis of a library of such compounds, by reacting the isocyanate with various amine-containing fragments, is a common and effective approach in medicinal chemistry to discover new drug candidates with improved efficacy or safety profiles. researchgate.netcolumbia.edu
Table 1: Example Reaction for Pharmaceutical Intermediate Synthesis
| Reactant A | Reactant B | Product Type | Potential Application |
|---|
Strategies for Drug Candidates with Tuned Biological Activity
The incorporation of fluorine-containing groups is a widely used strategy in modern drug design to enhance the pharmacokinetic and pharmacodynamic properties of a lead compound. The difluoromethoxy group (–OCF₂H) in this compound offers several advantages for tuning the biological activity of drug candidates.
This group can act as a bioisostere for other functional groups like a methoxy (–OCH₃) or a trifluoromethyl (–CF₃) group. nih.gov Replacing these groups with a difluoromethoxy moiety can lead to significant changes in a molecule's properties:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to metabolic degradation by enzymes in the body. This can increase the drug's half-life and bioavailability.
Lipophilicity and Permeability: The difluoromethoxy group can alter the lipophilicity (logP) of a molecule, which affects its solubility, permeability across cell membranes, and binding to target proteins. This allows for fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Conformational Control: The size and electronegativity of the difluoromethoxy group can influence the conformation of the molecule, potentially leading to a more favorable orientation for binding to its biological target. mdpi.com
A key strategy involves using this compound to create a series of urea-based kinase inhibitors. nih.govnih.govmdpi.com By reacting it with different amine-containing heterocyclic systems, researchers can generate a library of compounds. These compounds retain the difluoromethoxy-phenyl-urea core while varying the other parts of the molecule. This systematic approach allows for the exploration of structure-activity relationships (SAR), identifying which molecular features lead to the most potent and selective inhibition of the target kinase. researchgate.netcolumbia.edu
Table 2: Influence of Difluoromethoxy Group on Drug Properties
| Property | Effect of –OCF₂H Group | Rationale |
|---|---|---|
| Metabolic Stability | Increased | High strength of the C-F bond resists enzymatic cleavage. |
| Lipophilicity (logP) | Modified | Can be tuned to optimize solubility and membrane permeability. |
Application in Other Specialty Chemicals and Materials
Beyond pharmaceuticals, the unique properties of this compound make it a valuable component in the synthesis of other high-performance materials.
In the field of agrochemistry, the introduction of fluorine atoms into active molecules is a proven method for enhancing the efficacy of herbicides, insecticides, and fungicides. researchgate.netnih.govtri-iso.comreading.ac.uk Fluorinated aromatic isocyanates are explicitly cited as valuable intermediates for the production of herbicides and insecticides. nih.gov The presence of the difluoromethoxy group can increase the metabolic stability of the agrochemical in the target pest and improve its transport properties within the plant. The isocyanate group provides a convenient handle for synthesizing a variety of active ingredients, often based on urea or carbamate structures, which are common in pesticide chemistry.
While its application in surfactants is not widely documented, the principles of fluorinated materials suggest potential utility. In the area of high-performance lubricants, fluorinated compounds are well-established for their exceptional thermal and chemical stability. mdpi.commdpi.com Fluorinated oils and greases are used in demanding applications where conventional lubricants would fail, such as in aerospace or chemically aggressive environments. epa.govgoogle.comresearchgate.net By incorporating this compound into a polymer backbone via its isocyanate group, it is possible to create fluorinated polymers that can be used as lubricant additives or as the base for synthetic lubricating oils, imparting enhanced resistance to oxidation and thermal breakdown. Aromatic isocyanates can be reacted with long-chain fluoroalcohols to produce fluorinated urethanes that serve as high-performance lubricating agents. gas-sensing.com
Aromatic isocyanates are fundamental building blocks for polyurethane (PU) chemistry. mdpi.comgas-sensing.com Polyurethanes are used extensively in high-performance adhesives and coatings due to their durability, flexibility, and excellent adhesion to a wide range of substrates. henkel-adhesives.com this compound can be used as a monomer in the synthesis of fluorinated polyurethanes (FPUs). mdpi.commdpi.comresearchgate.net
The synthesis typically involves reacting the isocyanate with a polyol (a molecule with multiple alcohol groups) to form a polyurethane prepolymer. henkel-adhesives.com This prepolymer can then be cured to form a solid coating or adhesive. The incorporation of the difluoromethoxy groups along the polymer chain imparts several desirable properties to the final material:
Hydrophobicity and Weatherability: The fluorine content creates a low-energy surface that repels water and oils, leading to coatings with excellent weather resistance and anti-graffiti properties.
Chemical Resistance: The stability of the C-F bond enhances the material's resistance to chemical attack. researchgate.net
UV Stability: While aromatic isocyanates themselves can be prone to UV degradation, the presence of fluorine can mitigate these effects, leading to more durable coatings for outdoor applications. nih.gov
This isocyanate can also be used in the production of polyurethane dispersions (PUDs), which are water-based systems that reduce the need for volatile organic compounds (VOCs). nih.govwikipedia.orgnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-(4-aminophenoxy)-N-methylpicolinamide |
| 4-chloro-3-(trifluoromethyl)phenyl isocyanate |
| Isophorone diisocyanate (IPDI) |
| Methylene (B1212753) diphenyl diisocyanate (MDI) |
| Sorafenib |
Theoretical and Computational Investigations of 1 Difluoromethoxy 3 Isocyanatobenzene
Quantum Chemical Studies of Molecular Structure and Electronic Properties
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and orbital energies, which govern the molecule's structure and reactivity.
Density Functional Theory (DFT) has proven to be a highly effective tool for investigating the mechanisms of complex organic reactions and predicting molecular properties. mdpi.comnih.gov For 1-(difluoromethoxy)-3-isocyanatobenzene, DFT calculations can elucidate various molecular properties that are crucial for predicting its reactivity. The isocyanate group (-N=C=O) is inherently reactive due to the electrophilic nature of its central carbon atom, which is positioned between two highly electronegative atoms, nitrogen and oxygen. researchgate.net
The presence of the 1-(difluoromethoxy) group (-OCF₂H) on the aromatic ring significantly modulates this reactivity. The -OCF₂H group is strongly electron-withdrawing, which is expected to further increase the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. DFT calculations can quantify these electronic effects by computing key reactivity descriptors. longdom.org These descriptors, derived from the molecule's electronic structure, offer a quantitative basis for comparing its reactivity with other isocyanates. researchgate.net
Below is a table of common quantum chemical descriptors that can be calculated using DFT to predict the reactivity of this compound.
| Quantum Chemical Descriptor | Symbol | Significance for Reactivity Prediction |
| Energy of Highest Occupied Molecular Orbital | EHOMO | Relates to the molecule's ability to donate electrons; higher energy indicates greater nucleophilicity. longdom.org |
| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the molecule's ability to accept electrons; lower energy indicates greater electrophilicity. longdom.org |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.netnumberanalytics.com |
| Ionization Potential | IP | The energy required to remove an electron; directly related to EHOMO. researchgate.net |
| Electron Affinity | EA | The energy released when an electron is added; directly related to ELUMO. researchgate.net |
| Global Hardness | η | Measures resistance to change in electron distribution; calculated from IP and EA. longdom.org |
| Electronegativity | χ | Measures the power of an atom or group to attract electrons. researchgate.net |
| Electrophilicity Index | ω | A global measure of electrophilic character, indicating the energy stabilization upon accepting electrons. longdom.org |
This table is illustrative and based on standard DFT analysis protocols.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comyoutube.com The HOMO, being the highest energy orbital containing electrons, acts as the primary electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, is the primary electron acceptor (electrophile). youtube.comlibretexts.org
For this compound, the LUMO is expected to be primarily located on the isocyanate functional group, specifically on the π* orbitals of the N=C=O system. The strong electrophilicity of the central carbon atom is a direct consequence of its large coefficient in the LUMO. researchgate.net The electron-withdrawing difluoromethoxy group would lower the energy of the LUMO, making the molecule a stronger electrophile compared to an unsubstituted phenyl isocyanate.
The HOMO, conversely, would likely be a π-orbital of the benzene (B151609) ring. The interaction between the HOMO of a nucleophile (e.g., an alcohol or amine) and the LUMO of the isocyanate is the key orbital interaction governing the reaction to form a urethane (B1682113) or urea (B33335), respectively. Analyzing the shapes and energies of these frontier orbitals provides a clear rationale for the molecule's reactivity and regioselectivity in chemical reactions. wikipedia.org
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is instrumental in mapping the entire energy landscape of a chemical reaction, from reactants to products. This includes identifying intermediates and, most importantly, the transition states that connect them, which allows for a deep understanding of reaction mechanisms and kinetics. chemrxiv.org
Isocyanates are key building blocks for polyurethanes, formed through their reaction with polyols (alcohols). mdpi.comvot.pl The mechanism of this addition reaction, while seemingly straightforward, can be computationally modeled to reveal subtle but important details. The reaction typically proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate.
Computational studies, often using DFT, can model this process by calculating the potential energy surface. mdpi.com This involves locating the geometry and energy of the transition state, which represents the highest energy barrier along the reaction coordinate. chemrxiv.org For the reaction of this compound, models would show the formation of a four-centered transition state involving the alcohol's hydroxyl group and the isocyanate's N=C bond. The activation energy derived from the difference in energy between the reactants and the transition state is a direct predictor of the reaction rate. researchgate.net Such models can also investigate the effects of catalysts, which are commonly used in polyurethane production and function by lowering this activation barrier. researchgate.net
Substituents on the aromatic ring play a critical role in tuning the reactivity of isocyanates. The difluoromethoxy (-OCF₂H) group is of particular interest due to its strong electron-withdrawing nature and its ability to participate in hydrogen bonding. rsc.orgresearchgate.net
The electron-withdrawing effect of the -OCF₂H group, positioned meta to the isocyanate, increases the partial positive charge on the isocyanate carbon. researchgate.net This enhances the molecule's electrophilicity, leading to a faster reaction rate with nucleophiles compared to unsubstituted or electron-donating group-substituted phenyl isocyanates. Computational analysis can quantify this effect on the activation energy. researchgate.net
Furthermore, the difluoromethoxy group can influence reaction selectivity in systems with multiple competing reaction sites. While the -OCF₂H group itself is not directly involved in the bond-forming process, its electronic influence is transmitted through the aromatic ring, modulating the primary reaction site. The ability of the C-F bond to alter molecular conformation and the potential for the group's hydrogen atom to form weak hydrogen bonds can also play a role in directing interactions with other molecules, a factor that can be explored through detailed computational modeling. rsc.orgnih.gov
| Substituent Group | Electronic Effect | Predicted Impact on Isocyanate Reactivity |
| -OCH₃ (Methoxy) | Electron-donating | Decreases electrophilicity, slows reaction rate |
| -CH₃ (Methyl) | Weakly electron-donating | Slightly decreases electrophilicity |
| -H (Hydrogen) | Neutral (Reference) | Baseline reactivity |
| -Cl (Chloro) | Weakly electron-withdrawing | Slightly increases electrophilicity |
| -OCF₂H (Difluoromethoxy) | Strongly electron-withdrawing | Significantly increases electrophilicity, accelerates reaction rate |
| -CF₃ (Trifluoromethyl) | Very strongly electron-withdrawing | Very significantly increases electrophilicity, strongly accelerates reaction rate |
This table provides a qualitative comparison based on established principles of physical organic chemistry.
Molecular Dynamics Simulations for Polymerization and Material Behavior
While quantum mechanics is ideal for studying individual molecules and single reaction steps, molecular dynamics (MD) simulations are the tool of choice for exploring the behavior of large systems over time, such as polymers. arxiv.org MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the prediction of bulk material properties. rsc.org
For polymers derived from this compound, MD simulations can provide invaluable insights into the structure-property relationships of the resulting polyurethanes. mdpi.comacs.org By simulating a virtual "box" containing many polymer chains, researchers can study how they pack together and interact. These simulations can predict macroscopic properties such as density, glass transition temperature (Tg), and mechanical modulus. rsc.org
The presence of the difluoromethoxy group is expected to have a significant impact on the final material's properties. Its polarity and the potential for intermolecular hydrogen bonding involving the -OCF₂H group could lead to stronger inter-chain interactions, potentially increasing the glass transition temperature and improving mechanical strength. MD simulations can directly probe these interactions and predict how they translate to bulk properties, guiding the rational design of new materials with desired characteristics. arxiv.org
Atomistic and Coarse-Grained Models for Isocyanate-Based Systems
The simulation of isocyanate-based materials, such as polyurethanes, relies on accurate molecular models to predict macroscopic properties from atomic-scale interactions. mdpi.com Two primary approaches, atomistic and coarse-grained modeling, are employed to study these systems, each with distinct advantages and limitations.
Atomistic Models: Atomistic modeling techniques, particularly molecular dynamics (MD), simulate the motion of every atom in a system over time. mdpi.com This high-resolution approach allows for the detailed calculation of properties like density, viscosity, and reaction kinetics. mdpi.comrsc.org However, a significant challenge in applying these methods to isocyanates is the lack of accurate force field parametrizations. mdpi.com A force field is a set of parameters that defines the potential energy of the system, and its accuracy is crucial for the reliability of the simulation. The unique electronic structure of the isocyanate group (–N=C=O), characterized by a highly electrophilic carbon atom, requires careful parameter development to correctly model its interactions. nih.gov
Coarse-Grained (CG) Models: To investigate processes that occur over larger length and time scales, such as polymer network formation, coarse-grained (CG) models are necessary. mdpi.com These models simplify the system by grouping multiple atoms into single "beads" or "superatoms". mdpi.comnih.govcecam.org This reduction in the number of particles allows for a significant increase in computational speed, often by several orders of magnitude, enabling the simulation of larger systems for longer durations. researchgate.net
There are several strategies for developing CG models:
United Atom Models: A simple form of coarse-graining where hydrogen atoms are merged with the heavier atoms to which they are bonded. mdpi.com
Systematic Coarse-Graining: These methods derive CG potentials from the underlying atomistic details. nih.gov Approaches like iterative Boltzmann inversion and force matching are used to ensure the CG model reproduces specific properties of the all-atom system, such as its structure or thermodynamics. rsc.orgnih.gov
Generic Bead-Spring Models: These are often used to study the qualitative behavior of polymeric systems, representing polymer chains as connected beads. nih.gov
The main challenges in CG modeling are ensuring representability (the ability to reproduce the properties of the original system) and transferability (the ability to perform accurately under different conditions, such as temperature or composition). cecam.org Despite these challenges, CG simulations are invaluable for bridging the gap between molecular interactions and the macroscopic properties of materials. rsc.org For instance, Dissipative Particle Dynamics (DPD), a type of CG method, has been used for mesoscale modeling of isocyanate systems, with its parameters directly relatable to material properties like solubility. mdpi.com
| Feature | Atomistic Models | Coarse-Grained (CG) Models |
|---|---|---|
| Level of Detail | Explicit representation of all atoms. mdpi.com | Groups of atoms are represented as single "beads". mdpi.comcecam.org |
| Computational Cost | High; unfeasible for large-scale systems. researchgate.net | Significantly lower; allows for larger systems and longer timescales. researchgate.net |
| Primary Challenge | Requires accurate force field parametrization, which is often lacking for isocyanates. mdpi.com | Ensuring representability and transferability of the model. cecam.org |
| Typical Applications | Calculating detailed properties of small systems, reaction mechanisms. mdpi.commdpi.com | Simulating polymer network formation, rheology, and mesoscale phenomena. mdpi.comrsc.org |
Application of Machine Learning in Predictive Chemistry for Isocyanate Systems
Machine learning (ML) and artificial intelligence (AI) are transforming chemical research by enabling the prediction of material properties and reaction outcomes from large datasets, often reducing the need for costly and time-consuming experiments. magritek.comyoutube.com For isocyanate systems, these predictive models offer a powerful pathway to accelerate the design and understanding of new materials and chemical processes.
ML algorithms can be trained on experimental data or the results of high-level computational chemistry calculations to uncover complex structure-property relationships. rsc.orgfrontiersin.org The predictive power of ML is being applied to various aspects of isocyanate chemistry:
Predicting Material Properties: ML models have been successfully used to predict the drug release kinetics from isocyanate-derived aerogels. rsc.org In one study, a gradient boosting algorithm achieved a high correlation (R² > 0.9) between predicted and experimental release profiles, identifying material morphology as a key influencing factor. rsc.org This approach saves significant time and resources compared to traditional trial-and-error experiments. rsc.org
Accelerating Reaction Characterization: Predicting reaction properties such as activation energies is a key application of ML. nih.gov The Δ²-learning model, for example, uses a low-cost quantum chemistry calculation as a baseline and learns to predict a correction to achieve high-level accuracy at a fraction of the computational cost. nih.gov This method has shown near chemical accuracy on unseen reactions, demonstrating its potential to rapidly screen for reaction pathways. nih.gov
Discovering New Reactions: AI systems have been developed to autonomously explore chemical reactions. magritek.com One such system, combining automated laboratory hardware with a deep learning neural network, analyzed over a thousand reactions and discovered a novel, unpredictable multi-step reaction involving an isocyanide, a compound class closely related to isocyanates. magritek.com This highlights the ability of AI to identify complex patterns and uncover chemistry that might be missed by human researchers. magritek.com
Modeling Physicochemical Properties: In the broader field of chemical engineering, ML is used to predict a wide range of properties. youtube.comnih.gov Techniques like artificial neural networks (ANNs) and support vector machines (SVMs) are employed to build models that can forecast density, viscosity, and gas solubility for complex chemical systems like ionic liquids, a task analogous to predicting properties for novel isocyanate derivatives. frontiersin.orgnih.gov
The development of these predictive tools relies on the availability of high-quality data for training the models. nih.gov As more data on isocyanate reactions and properties become available, the accuracy and applicability of ML models will continue to grow, facilitating the rational design of molecules like this compound for specific applications.
| Application Area | Specific Task | Machine Learning Approach | Significance for Isocyanate Systems |
|---|---|---|---|
| Materials Science | Predicting drug release from isocyanate-derived aerogels. rsc.org | Gradient Boosting, Artificial Neural Networks. rsc.org | Enables rapid screening and design of functional materials by linking structural features to performance. rsc.org |
| Reaction Prediction | Predicting activation energies of chemical reactions. nih.gov | Δ²-learning model (corrects low-level quantum calculations). nih.gov | Accelerates the discovery of feasible reaction pathways and catalyst design with high accuracy and low cost. nih.gov |
| Reaction Discovery | Autonomous exploration of chemical reactivity. magritek.com | Convolutional Neural Network (CNN) analyzing real-time reaction data. magritek.com | Uncovers novel and unpredictable reactivity patterns, expanding the synthetic utility of isocyanates and related compounds. magritek.com |
| Property Prediction | Predicting physicochemical properties (e.g., solubility, viscosity). frontiersin.org | Artificial Neural Networks (ANN), Support Vector Machines (SVM). frontiersin.org | Allows for the virtual screening of new isocyanate compounds for desired properties before synthesis. frontiersin.orgnih.gov |
Future Directions and Emerging Research Frontiers
Development of Novel and Sustainable Synthetic Routes for Fluorinated Aryl Isocyanates
The industrial synthesis of aryl isocyanates has traditionally relied on the use of phosgene (B1210022), a highly toxic and hazardous chemical. researchgate.netaalto.fimdpi.com This has prompted significant research into developing safer and more sustainable manufacturing processes. For fluorinated aryl isocyanates like 1-(difluoromethoxy)-3-isocyanatobenzene, these efforts are crucial for reducing environmental impact and improving process safety. aalto.fieurekalert.org
A major frontier in sustainable chemistry is the transition from petrochemical feedstocks to renewable, bio-based resources. mdpi.comrsc.orgresearchgate.net Research is increasingly focused on producing isocyanates from biomass, a concept that could be extended to fluorinated aromatic compounds. rsc.org
Lignin (B12514952) Valorization : Lignin, a complex polymer abundant in plant biomass, is a rich source of aromatic compounds. google.com Developing methods to break down lignin into valuable phenolic precursors, such as vanillic or syringic acid, which can then be chemically modified and converted into isocyanates, represents a promising green pathway. google.com This approach could theoretically be adapted to produce the aromatic core of this compound.
Fatty Acid and Polyphenol Derivatives : Natural compounds like fatty acids and polyphenols (e.g., catechin, tannins) are being explored as precursors for bio-based polyurethanes. mdpi.comaidic.ittechscience.com While these are primarily used for producing the polyol component, research into converting bio-derived amines into isocyanates is an active area. researchgate.net The challenge lies in integrating fluorination steps into these bio-based synthetic pathways efficiently.
The shift towards bio-based precursors aims to create a more circular economy, reducing reliance on fossil fuels and leveraging renewable feedstocks for chemical production. mdpi.com
Beyond bio-based feedstocks, the development of inherently safer and greener synthetic methods is a key research goal. bohrium.comresearchgate.net These approaches focus on eliminating toxic reagents, reducing waste, and using milder reaction conditions. organic-chemistry.orgmdpi.comresearchgate.net
Phosgene-Free Routes : The most significant environmental improvement is the avoidance of phosgene. researchgate.net One prominent alternative is the Curtius, Hofmann, or Lossen rearrangement of corresponding carboxylic acid derivatives. Another modern approach involves the carbonylation of amines or nitro compounds. A particularly innovative, non-isocyanate polyurethane (NIPU) synthesis method involves the reaction of bis(cyclic carbonate)s with diamines, completely bypassing the need for isocyanate monomers. aalto.fimdpi.comtechscience.com
Fluorinated Carbonate Chemistry : A novel method developed jointly by Kobe University and AGC Inc. utilizes fluorinated carbonates as activating agents. eurekalert.org This process reacts fluorinated biscarbonates with diamines to produce polyurethanes without using isocyanates, catalysts, or solvents. The only byproduct is a fluorinated alcohol, which can be recovered and reused. eurekalert.org This strategy offers a safe, simple, and environmentally friendly route to high-quality polyurethanes and could be adapted for synthesizing polymers from precursors like this compound.
Interactive Table 1: Comparison of Synthetic Routes for Aryl Isocyanates
| Method | Precursor(s) | Key Reagents/Conditions | Advantages | Disadvantages | Sustainability Aspect | Reference(s) |
|---|---|---|---|---|---|---|
| Traditional Phosgenation | Aryl Amine | Phosgene (COCl₂) | Cost-effective, High yield | Highly toxic reagent (phosgene), Generates HCl waste | Poor | researchgate.netaalto.fi |
| Non-Isocyanate Polyurethane (NIPU) Synthesis | Cyclic Carbonates, Diamines | Polyaddition reaction | Avoids toxic isocyanates, Improved material properties (e.g., chemical resistance) | Different reaction kinetics, May require catalyst | High (Isocyanate-free) | aalto.fimdpi.com |
| Fluorinated Carbonate Method | Diols, Diamines, Fluorinated Carbonates | Condensation, then polymerization | Isocyanate-free, Catalyst-free, Solvent-free, Recyclable byproduct | Newer technology, Scalability to be proven | Very High | eurekalert.org |
| Bio-Based Precursor Route | Lignin, Polyphenols, Fatty Acids | Biorefining, Chemical conversion | Uses renewable feedstocks, Reduces carbon footprint | Complex multi-step synthesis, Integration of fluorination is a challenge | High (Renewable feedstock) | researchgate.netgoogle.com |
Advanced Polymer Architectures and Functional Materials
The presence of both a reactive isocyanate group and a fluorinated moiety makes this compound an attractive monomer for creating advanced polymers with unique properties such as low surface energy, thermal stability, and chemical resistance. nih.gov
The ability to control polymer architecture at the molecular level is essential for creating materials with tailored properties. While the step-growth polymerization of isocyanates is conventional, emerging techniques offer greater precision.
Controlled Radical Polymerization : Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) are powerful tools for creating well-defined polymer architectures (e.g., block, graft, and star polymers). researchgate.netnumberanalytics.com While not directly applicable to isocyanate polymerization, these methods can be used to create fluorinated acrylic or styrenic block copolymers. researchgate.net A prepolymer containing hydroxyl groups could then be reacted with this compound to attach these specific fluorinated side chains, creating complex, functional macromolecules. numberanalytics.com
Fluorinated Polyurethanes (FPUs) : The synthesis of FPUs allows for the creation of materials with targeted performance. nih.govmdpi.com By carefully selecting the polyol and the fluorinated isocyanate, such as this compound, researchers can fine-tune properties. For instance, incorporating fluorinated segments can enhance surface hydrophobicity and thermal stability. nih.govmdpi.com The kinetics of such polymerizations can be studied to control molecular weight and structural regularity, which directly impact the final material's mechanical properties. epa.gov
A major frontier in materials science is the development of "smart" materials that change their properties in response to external stimuli like temperature, pH, light, or electric fields. mdpi.com
Incorporation of Responsive Moieties : Polymers derived from this compound can be designed to be stimuli-responsive. This can be achieved by reacting the isocyanate with a polyol or amine that already contains a responsive unit. For example, reacting it with a temperature-sensitive polymer chain could create materials whose affinity for water changes with temperature. google.com
Charge-Transfer and Chromogenic Polymers : The electron-withdrawing nature of the difluoromethoxy group can influence the electronic properties of the aromatic ring. This feature can be exploited to create polymers that participate in charge-transfer complexes. mdpi.com When incorporated into a polymer backbone, these chromophoric units can change color or fluorescence in response to mechanical force, chemical analytes, or temperature, making them suitable for sensor applications. mdpi.com
Targeted Drug Design and Discovery with Difluoromethoxy-Isocyanate Scaffolds
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. chemrxiv.orgle.ac.uk The difluoromethoxy (-OCF₂H) group, in particular, is gaining significant attention as a valuable substituent in drug design. nih.govresearchgate.net
The compound this compound serves as a reactive scaffold, enabling the covalent attachment of this beneficial group to various drug-like molecules, typically through the formation of a urea (B33335) linkage by reacting with an amine.
Modulation of Physicochemical Properties : The -OCF₂H group is a unique bioisostere. It can act as a hydrogen bond donor, unlike the non-donating methoxy (B1213986) (-OCH₃) or trifluoromethoxy (-OCF₃) groups. researchgate.net This capability allows for new interactions with protein targets. Furthermore, it strikes a balance in lipophilicity, being less lipophilic than the -OCF₃ group, which can be advantageous for optimizing a drug's pharmacokinetic profile. researchgate.net A key reason for replacing a methoxy group with a difluoromethoxy group is to block O-demethylation, a common metabolic pathway that can deactivate a drug or produce unwanted metabolites. nih.gov
Scaffold-Based Drug Delivery : The reactive isocyanate group allows this compound to act as a linker for creating more complex therapeutic constructs. This aligns with the concept of scaffold-based drug delivery, where a core structure is used to build a system for targeted therapy. nih.govnih.gov For example, it could be used to link a targeting moiety to a cytotoxic agent, delivering the drug specifically to cancer cells. Such scaffolds can be designed for controlled, sustained release at the target site, improving efficacy and reducing systemic toxicity. nih.govnih.govarxiv.org The thiazole (B1198619) scaffold, for instance, is a well-known core structure in drug discovery, and new leads are often generated by adding diverse functional groups to it. nih.gov Similarly, the difluoromethoxy-phenylurea scaffold derived from this isocyanate can be used to generate libraries of new compounds for screening against various biological targets. asianpubs.org
Interactive Table 2: Role of the Difluoromethoxy Group in Drug Design
| Property | Effect of -OCF₂H Group | Rationale / Mechanism | Therapeutic Implication | Reference(s) |
|---|---|---|---|---|
| Metabolic Stability | Increased | Blocks oxidative metabolism (e.g., O-demethylation) due to the strong C-F bonds. | Longer drug half-life, improved efficacy. | nih.gov |
| Lipophilicity (logD) | Moderate Increase | Less lipophilic than -OCF₃ but more than -OCH₃. | Fine-tuning of solubility and membrane permeability. | researchgate.net |
| Receptor Binding | Can Increase Affinity | Acts as a hydrogen bond donor; alters molecular conformation and electronics. | Enhanced potency and selectivity. | researchgate.net |
| Bioisosterism | Acts as a bioisostere for hydroxyl (-OH), thiol (-SH), or methoxy (-OCH₃) groups. | Mimics the size and electronic properties of other functional groups while offering unique stability. | Allows for lead optimization without drastic structural changes. | researchgate.net |
| pKa Modulation | Can alter the acidity/basicity of nearby functional groups. | The electron-withdrawing nature of fluorine atoms influences local electron density. | Optimization of drug ionization state for better absorption and distribution. | nih.gov |
Exploration of New Therapeutic Areas
There is no available research data suggesting the exploration of This compound for any specific therapeutic areas. While other molecules containing a difluoromethoxy group have been investigated for their potential in oncology and neuroscience, no such studies have been published for this particular compound.
Structure-Activity Relationship (SAR) Studies Enabled by Fluorination
No structure-activity relationship (SAR) studies have been published that focus on This compound . The influence of the difluoromethoxy group on the biological activity of a molecule is a subject of interest in medicinal chemistry, but these investigations have been conducted on other classes of compounds. There are no detailed research findings that would allow for an analysis of how modifying the structure of this specific isocyanate would affect its (currently unknown) activity.
Catalysis in Isocyanate Chemistry, with a Focus on Fluorinated Substrates
There are no published studies on the use of This compound as either a catalyst or a substrate in specific catalytic reactions. The general field of isocyanate chemistry includes processes like cyclotrimerization and conversion to carbodiimides, often facilitated by various catalysts. However, the specific catalytic behavior and reactivity of this fluorinated substrate have not been documented in the scientific literature.
Integration of Experimental and Computational Methodologies
No integrated experimental and computational studies for This compound have been reported. Such studies, which often involve predicting molecular properties, reaction mechanisms, and biological interactions through computational models and validating them with laboratory experiments, have not been applied to this compound in any published research.
Q & A
Q. What are the key synthetic routes for 1-(difluoromethoxy)-3-isocyanatobenzene, and what are their limitations?
Methodological Answer: Synthesis typically involves two steps: (1) introducing the difluoromethoxy group to a benzene ring and (2) installing the isocyanate moiety. For step 1, fluorination of a methoxy precursor using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® is common . For step 2, phosgenation of a primary amine (e.g., 3-aminophenol derivative) under anhydrous conditions yields the isocyanate group . Limitations include side reactions during fluorination (e.g., overfluorination) and phosgene toxicity. Alternative isocyanate-forming agents (e.g., triphosgene) improve safety but require strict stoichiometric control .
Q. How can the hydrolytic stability of this compound be evaluated under experimental conditions?
Methodological Answer: Hydrolytic stability is assessed via accelerated degradation studies. Dissolve the compound in buffered solutions (pH 4–9) and monitor degradation by HPLC or LC-MS at elevated temperatures (e.g., 40–60°C). The difluoromethoxy group enhances hydrolytic resistance compared to methoxy analogs, but the isocyanate group remains susceptible to nucleophilic attack by water, forming urea derivatives . Use inert atmospheres (N₂/Ar) during storage to minimize moisture exposure .
Advanced Research Questions
Q. How can contradictory spectral data (NMR, IR) for this compound be resolved?
Methodological Answer: Contradictions often arise from impurities or solvent interactions. For NMR:
- Use deuterated solvents (e.g., CDCl₃) and high-field instruments (≥400 MHz) to resolve splitting patterns caused by fluorine coupling .
- Compare experimental NMR shifts with computational predictions (DFT) to confirm assignments .
For IR: - Differentiate isocyanate (N=C=O stretch ~2270 cm⁻¹) from urea derivatives (amide I ~1650 cm⁻¹) to assess purity . Cross-validate with X-ray crystallography if crystalline .
Q. What computational strategies predict the reactivity of this compound in electrophilic aromatic substitution?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The difluoromethoxy group is electron-withdrawing (-I effect), directing electrophiles to the meta and para positions relative to the isocyanate group . Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites, while Natural Bond Orbital (NBO) quantifies substituent effects . Validate predictions with experimental nitration or halogenation outcomes .
Methodological and Analytical Considerations
Q. How can trace impurities (e.g., residual amines) in this compound be quantified?
Methodological Answer: Use derivatization techniques:
Q. What strategies optimize regioselectivity in reactions involving this compound?
Methodological Answer:
- Directed ortho-metalation: Use strong bases (e.g., LDA) to deprotonate positions adjacent to the isocyanate group, enabling selective functionalization .
- Cross-coupling: Suzuki-Miyaura reactions with Pd catalysts and boronic acids target halogenated derivatives (e.g., bromine at para position) .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies?
Methodological Answer: Variations arise from polymorphic forms or impurities. Purify via recrystallization (e.g., hexane/EtOAc) and characterize by Differential Scanning Calorimetry (DSC) to identify polymorphs . Compare with single-crystal X-ray data to confirm structural consistency .
Safety and Handling Protocols
Q. What are the critical safety measures for handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
